An In-depth Technical Guide to 4-Iodopicolinic Acid: Properties, Structure, and Applications
An In-depth Technical Guide to 4-Iodopicolinic Acid: Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Iodopicolinic acid, a key building block in modern organic synthesis and medicinal chemistry. Drawing upon established research and practical laboratory insights, this document details its chemical properties, structural features, synthesis, and reactivity, with a particular focus on its application in the development of novel therapeutics.
Introduction: The Strategic Importance of 4-Iodopicolinic Acid
4-Iodopicolinic acid, also known as 4-iodopyridine-2-carboxylic acid, is a halogenated derivative of picolinic acid. Its structure, featuring a pyridine ring substituted with an iodine atom at the 4-position and a carboxylic acid group at the 2-position, makes it a highly versatile reagent. The presence of the iodine atom provides a reactive handle for a variety of cross-coupling reactions, enabling the facile introduction of diverse functionalities. The carboxylic acid group, on the other hand, offers a site for amide bond formation and other derivatizations, while also influencing the molecule's solubility and potential for biological interactions. These characteristics have positioned 4-Iodopicolinic acid as a valuable intermediate in the synthesis of complex molecules, particularly in the realm of drug discovery where the pyridine scaffold is a common motif in bioactive compounds.[1]
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of 4-Iodopicolinic acid is essential for its effective use in research and development.
Core Chemical Identity
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄INO₂ | [1] |
| Molecular Weight | 249.01 g/mol | [1] |
| CAS Number | 405939-79-9 | [1] |
| Appearance | Creamish solid | [1] |
| Melting Point | 166 - 174 °C | [1] |
Solubility Profile
Structural Elucidation
The chemical structure of 4-Iodopicolinic acid is fundamental to its reactivity and function.
Spectroscopic Characterization
Spectroscopic data is critical for confirming the identity and purity of 4-Iodopicolinic acid.
Mass Spectrometry
Electron Ionization Mass Spectrometry (EI-MS) provides key information about the molecular weight and fragmentation pattern.
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m/z (EI+): 249 (M+, 12%), 205 ([M-CO2]+, 100%), 128, 78[5]
The mass spectrum shows the molecular ion peak at m/z 249, consistent with the molecular weight of 4-Iodopicolinic acid. The base peak at m/z 205 corresponds to the loss of a carboxyl group (CO₂), a common fragmentation pathway for carboxylic acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. Key characteristic absorption bands are expected for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and vibrations associated with the pyridine ring. The O-H stretching vibration of a carboxylic acid typically appears as a broad band in the region of 3300-2500 cm⁻¹. The C=O stretching vibration is expected to be a strong, sharp peak around 1700 cm⁻¹. Vibrations of the pyridine ring usually appear in the 1600-1400 cm⁻¹ region.[6][7]
Synthesis of 4-Iodopicolinic Acid
A common synthetic route to 4-Iodopicolinic acid involves a multi-step process starting from picolinic acid.[5]
Experimental Protocol: A Representative Synthesis[5]
Step 1 & 2: Preparation of Methyl 4-chloropicolinate hydrochloride Picolinic acid is treated with thionyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) at elevated temperatures. The resulting acid chloride is then reacted with a methanol/toluene mixture to produce methyl 4-chloropicolinate hydrochloride.
Step 3: Synthesis of 4-Iodopicolinic acid The methyl 4-chloropicolinate hydrochloride is heated with hydroiodic acid (HI) and hypophosphorous acid (H₃PO₂) at approximately 107 °C for several hours. This step facilitates the halogen exchange, replacing the chlorine atom with iodine to yield 4-Iodopicolinic acid as a yellow solid.[5]
Reactivity and Applications in Drug Development
The utility of 4-Iodopicolinic acid in drug discovery stems from its ability to participate in a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.
Cross-Coupling Reactions: A Gateway to Molecular Diversity
The carbon-iodine bond in 4-Iodopicolinic acid is highly reactive towards oxidative addition to palladium(0) catalysts, making it an excellent substrate for Suzuki, Sonogashira, and Heck couplings. These reactions allow for the formation of new carbon-carbon bonds, enabling the synthesis of a vast array of substituted picolinic acid derivatives.
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Suzuki Coupling: This reaction pairs 4-Iodopicolinic acid with an organoboron reagent (e.g., an arylboronic acid) to form 4-aryl-picolinic acids. This is a powerful method for constructing biaryl structures, which are common in many pharmaceuticals. A general protocol involves reacting the iodo-compound with a boronic acid in the presence of a palladium catalyst (such as Pd(PPh₃)₄) and a base (like K₂CO₃ or Cs₂CO₃) in a suitable solvent system (e.g., dioxane/water).[8][9]
-
Sonogashira Coupling: This coupling reaction joins 4-Iodopicolinic acid with a terminal alkyne to produce 4-alkynyl-picolinic acids. This transformation is valuable for introducing linear, rigid linkers into a molecule. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base like triethylamine.[10][11]
-
Heck Reaction: The Heck reaction involves the coupling of 4-Iodopicolinic acid with an alkene to form 4-alkenyl-picolinic acids. This reaction is a versatile tool for creating substituted alkenes.[12][13]
Role in Medicinal Chemistry
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. 4-Iodopicolinic acid serves as a key starting material for the synthesis of novel pyridine-containing compounds with potential therapeutic applications. Its derivatives have been investigated for a range of biological activities, including as anti-inflammatory and anti-cancer agents.[1][14] The ability to readily diversify the 4-position of the picolinic acid core through cross-coupling reactions allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Safety, Handling, and Storage
As with all laboratory chemicals, proper safety precautions should be taken when handling 4-Iodopicolinic acid.
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Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May cause respiratory irritation.
-
Precautionary Statements: Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves, eye protection, and face protection.
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of water. If inhaled, remove person to fresh air. If swallowed, call a poison center or doctor.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. Recommended storage is at 0-8°C.[1]
Conclusion
4-Iodopicolinic acid is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its well-defined reactivity, especially in palladium-catalyzed cross-coupling reactions, provides a reliable platform for the synthesis of diverse libraries of pyridine-based compounds. A thorough understanding of its chemical properties, structure, and reactivity, as outlined in this guide, is crucial for its effective application in the development of novel and impactful chemical entities.
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